Cas no 14642-34-3 (Gallium 8-hydroxyquinolinate)

Gallium 8-hydroxyquinolinate is a coordination complex formed by gallium(III) ions and 8-hydroxyquinoline ligands. This compound exhibits notable thermal stability and luminescent properties, making it useful in optoelectronic applications, including organic light-emitting diodes (OLEDs) and semiconductor devices. Its strong chelation with gallium enhances electron transport efficiency, while the 8-hydroxyquinoline moiety contributes to its solubility in organic solvents, facilitating thin-film deposition. Additionally, the compound demonstrates potential in antimicrobial and anticancer research due to gallium's biological activity. Its well-defined molecular structure and reproducible synthesis further support its utility in materials science and coordination chemistry studies.
Gallium 8-hydroxyquinolinate structure
Gallium 8-hydroxyquinolinate structure
Product Name:Gallium 8-hydroxyquinolinate
CAS No:14642-34-3
MF:C27H18GaN3O3
MW:502.173125743866
CID:49887
PubChem ID:16686135
Update Time:2025-05-21

Gallium 8-hydroxyquinolinate Chemical and Physical Properties

Names and Identifiers

    • Gallium 8-hydroxyquinolinate
    • Tris(8-quinolinolato)-gallium
    • Gallium, tris(8-quinolinolato)-
    • Gallium 8-hydroxyqui
    • GAQ3
    • Gaq3,GalliuM 8-hydroxyquinolinate
    • Nsc158197
    • Gallium 8-hydroxyquinolite
    • 8-Hydroxyquinoline gallium salt
    • Tris(8-hydroxyquinolato) Gallium
    • Gallium, tris(8-quinolinolato)-
    • Gaq3 , GalliuM 8-hydroxyquinolinate
    • PD062776
    • FT-0637120
    • Tris(8-hydroxyquinolinato)gallium(III)
    • gallium triquinolin-8-olate
    • ?Gallium 8-hydroxyquinolinate
    • 14642-34-3
    • tri(quinolin-8-yloxy)gallane
    • Gallium, tris(8-quinolinolato-kappaN1,kappaO8)- (9CI)
    • gallium-triquinolin-8-olate
    • DB-042844
    • BRD-K46648676-001-01-8
    • Inchi: 1S/3C9H7NO.Ga/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3
    • InChI Key: KWQNQSDKCINQQP-UHFFFAOYSA-K
    • SMILES: [Ga](OC1=CC=CC2=CC=CN=C21)(OC1=CC=CC2=CC=CN=C21)OC1=CC=CC2=CC=CN=C21

Computed Properties

  • Exact Mass: 526.25600
  • Monoisotopic Mass: 501.06039g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 6
  • Complexity: 571
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.4Ų

Experimental Properties

  • Melting Point: >400 °C
  • Solubility: Chloroform (Slightly), DMSO (Slightly)
  • PSA: 60.69000
  • LogP: 3.73940

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Gallium 8-hydroxyquinolinate Suppliers

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Quantity:25KG,200KG,1000KG
Purity:99%
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Gallium 8-hydroxyquinolinate Related Literature

Additional information on Gallium 8-hydroxyquinolinate

Gallium 8-hydroxyquinolinate: A Comprehensive Overview

Gallium 8-hydroxyquinolinate, a compound with the CAS number 14642-34-3, has garnered significant attention in the field of chemical and biomedical research due to its unique properties and potential applications. This compound, characterized by its Gallium core and 8-hydroxyquinolate ligand, represents a fascinating intersection of inorganic chemistry and pharmacology. The introduction aims to provide a detailed exploration of this molecule, encompassing its chemical structure, synthesis, biological activities, and the latest research findings that underscore its significance.

The chemical structure of Gallium 8-hydroxyquinolinate is meticulously designed to leverage the chelating properties of the 8-hydroxyquinolate moiety, which forms a stable complex with Gallium ions. This coordination chemistry not only enhances the solubility and stability of the compound but also influences its interaction with biological targets. The 8-hydroxyquinolate ligand is known for its ability to bind to various metal ions, making it a versatile tool in medicinal chemistry. The specific choice of Gallium as the central metal ion is attributed to its unique biological effects, including its ability to inhibit enzyme activity and interfere with cellular processes.

The synthesis of Gallium 8-hydroxyquinolinate involves a series of well-defined chemical steps that ensure high purity and yield. Typically, the process begins with the reaction of gallium salts with 8-hydroxyquinoline in an appropriate solvent system. The choice of solvent is crucial, as it must facilitate the chelation reaction while maintaining the stability of the intermediates. Recent advancements in synthetic methodologies have improved the efficiency and scalability of this process, making it more suitable for industrial applications. For instance, microwave-assisted synthesis has been employed to accelerate reaction times and enhance yields, thereby reducing production costs.

Beyond its synthetic considerations, Gallium 8-hydroxyquinolinate has demonstrated remarkable biological activity across multiple domains. One of the most notable areas of research involves its potential as an anticancer agent. Studies have shown that this compound can selectively target cancer cells by inhibiting key enzymes involved in tumor growth and proliferation. The mechanism behind this effect is believed to be linked to the ability of Gallium ions to disrupt iron metabolism in cancer cells, leading to oxidative stress and apoptosis. Furthermore, preclinical studies have highlighted its efficacy in reducing tumor volume and improving survival rates in animal models.

In addition to its anticancer properties, Gallium 8-hydroxyquinolinate has shown promise in treating infectious diseases. The compound's ability to interfere with bacterial biofilm formation has been particularly intriguing. Biofilms are protective layers that bacteria use to evade antibiotics and immune responses, making infections difficult to treat. By disrupting these structures, Gallium 8-hydroxyquinolinate could offer a novel therapeutic approach against resistant bacterial strains. Research has also explored its potential in combating viral infections, where it may inhibit viral replication by targeting essential host factors.

The pharmacokinetic profile of Gallium 8-hydroxyquinolinate is another critical aspect that has been extensively studied. Understanding how the body processes this compound is essential for optimizing its therapeutic efficacy and minimizing potential side effects. Initial studies indicate that it exhibits moderate bioavailability upon oral administration but demonstrates higher absorption when delivered intravenously. This finding has implications for drug formulation and delivery strategies, suggesting that intravenous administration may be more effective for certain therapeutic applications.

Recent research has also delved into the structural modifications of Gallium 8-hydroxyquinolinate to enhance its pharmacological properties. By incorporating different substituents into the 8-hydroxyquinolate ligand, scientists have developed analogs with improved solubility, stability, and target specificity. These modifications have not only expanded the therapeutic potential of this compound but also provided valuable insights into structure-activity relationships in metal-organic chemistry. Such advancements are crucial for developing next-generation drugs with enhanced efficacy and reduced toxicity.

The role of computational modeling in understanding the behavior of Gallium 8-hydroxyquinolinate cannot be overstated. Advanced computational techniques have enabled researchers to predict how this compound interacts with biological targets at an atomic level. This approach has been particularly useful in identifying potential drug candidates before they enter costly and time-consuming experimental phases. By integrating experimental data with computational simulations, scientists can refine their understanding of the compound's mechanism of action and optimize its design for maximum therapeutic benefit.

The future prospects for Gallium 8-hydroxyquinolinate are promising, with ongoing research exploring new applications and refining existing ones. One area of interest is its use in diagnostic imaging techniques. Gallium-based compounds are known for their ability to accumulate in certain tissues, making them valuable contrast agents in medical imaging modalities such as positron emission tomography (PET). By leveraging these properties, Gallium 8-hydroxyquinolinate could provide enhanced diagnostic capabilities for detecting diseases at earlier stages.

In conclusion, Gallium 8-hydroxyquinolinate (CAS number 14642-34-3) stands out as a multifaceted compound with significant potential in both therapeutic and diagnostic applications. Its unique chemical structure, coupled with its impressive biological activities, makes it a subject of intense research interest. As our understanding of its mechanisms continues to evolve, so too do the possibilities for harnessing its benefits in medicine and biotechnology. The ongoing studies into synthetic improvements, pharmacokinetics, structural modifications, and computational modeling are paving the way for innovative applications that could transform patient care.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:14642-34-3)三(8-羟基喹啉)-镓
LE1700440
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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